molecular formula C13H15ClN2 B1372261 (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine CAS No. 702628-06-6

(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine

Cat. No.: B1372261
CAS No.: 702628-06-6
M. Wt: 234.72 g/mol
InChI Key: UMKZRYDOOBGQAK-UHFFFAOYSA-N
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Description

The compound “(6-chloro-1,2,3,4,9-pentahydro-4aH-carbazolyl)methylamine” is also known as "6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine" . It has a molecular formula of C12H13ClN2 . The average mass of this compound is 220.698 Da and the monoisotopic mass is 220.076721 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a chloro group attached to a pentahydro-4aH-carbazolyl group . More detailed structural analysis would require advanced computational chemistry tools or experimental data, which are beyond my current capabilities.


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 405.2±45.0 °C at 760 mmHg . The vapour pressure of this compound is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.7±3.0 kJ/mol . The flash point is 198.9±28.7 °C . The index of refraction is 1.683 . The molar refractivity is 63.8±0.3 cm3 . This compound has 2 H bond acceptors, 3 H bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Radical Character Utilization

A study explored the synthesis of new paramagnetic glassy molecular materials, including bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radical and related compounds. These materials displayed thermal stability, luminescent properties, and electrochemical amphotericity, suggesting potential applications in various fields like materials science and chemistry (Castellanos et al., 2008).

Antimicrobial Activity

Research on synthesized derivatives, including 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione, revealed notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). These findings indicate the potential for developing new antimicrobial agents (Chakraborty et al., 2014).

Structural Studies

A study focused on the crystal structure of a compound related to methylamine, demonstrating the hydrogen bonding and molecular interactions in such compounds. This research contributes to a deeper understanding of molecular structures in chemistry (Jian Li, 2011).

Synthesis and Characterization of Compounds

Research on the synthesis of various carbazole and carbazolyl derivatives, including studies on their structure and antimicrobial activity, provides valuable insights into chemical synthesis and potential pharmaceutical applications (Sankar et al., 2009).

Chloramines Formation in Chlorination

A study investigated the formation of stable chloramines during the chlorination of creatinine, including the formation of methylamine and its subsequent reaction with chlorine. This research is significant in understanding chemical reactions in water treatment processes (Tachikawa et al., 2005).

Chemical Process Improvements

Research on the synthesis of 5-chloro-1-methyl-4-nitroimidazole and similar compounds offers insights into improved chemical processes and synthesis methods, relevant in industrial chemistry (Pan Fu-you, 2009).

Development of Anti-Inflammatory Agents

Studies on compounds like pyrazolopyranopyrimidines and their synthesis from reactions with methylamine or ammonium hydroxide solutions explored their potential as anti-inflammatory agents, indicating the scope for new drug development (Zaki et al., 2006).

Nanoparticle Carrier Systems in Agriculture

Research on the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for fungicides like carbendazim and tebuconazole demonstrates advancements in agricultural applications and drug delivery systems (Campos et al., 2015).

Properties

IUPAC Name

(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2/c14-9-4-5-12-11(6-9)10-3-1-2-8(7-15)13(10)16-12/h4-6,8,16H,1-3,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKZRYDOOBGQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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